molecular formula C7H3BrF4 B2804988 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene CAS No. 1628442-65-8

1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene

Cat. No.: B2804988
CAS No.: 1628442-65-8
M. Wt: 242.999
InChI Key: XTGNEVHXMFTHIC-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene is a halogenated aromatic compound serving as a versatile synthetic intermediate in advanced chemical research. While specific studies on this exact compound are not readily available, its structure suggests significant potential based on closely related chemicals. Compounds in this class are critical building blocks for constructing complex molecules in medicinal chemistry and material science . The strategic incorporation of fluorine atoms and a bromine handle on the benzene ring is a common strategy to fine-tune the properties of target molecules. The bromine atom serves as a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to form biaryl structures or introduce complex carbon chains . The difluoromethyl group (-CF2H) is a privileged motif in drug discovery, known to enhance metabolic stability, modulate lipophilicity, and influence membrane permeability, making it valuable for developing Active Pharmaceutical Ingredients (APIs) . Furthermore, such multi-fluorinated aromatics are investigated as precursors in developing organic semiconductors, liquid crystals, and specialty polymers, where fluorine atoms contribute to improved charge transport, thermal stability, and chemical resistance . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGNEVHXMFTHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628442-65-8
Record name 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination of 4-(difluoromethyl)-2,5-difluorobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent production quality. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts like aluminum chloride or iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Synthesis and Properties

The compound can be synthesized through various methods, including the bromination of difluorobenzene derivatives. A notable method involves reacting 1,4-difluorobenzene with bromine in the presence of iron powder, yielding 1-bromo-4-(difluoromethyl)-2,5-difluorobenzene as a key intermediate for further chemical transformations . The compound is characterized by its unique fluorine substituents, which enhance its reactivity and stability.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the development of selective inhibitors for human neuronal nitric oxide synthase (hnNOS), which play a role in neurological disorders . The difluorobenzene ring structure contributes to the compound's membrane permeability and selectivity, making it a valuable scaffold for drug design.

Agrochemicals

The compound is also explored as a precursor in the synthesis of agrochemicals. Its derivatives have been shown to exhibit herbicidal and pesticidal properties due to their ability to disrupt biological processes in target organisms . The incorporation of fluorine atoms enhances the biological activity and environmental stability of these agrochemical agents.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific electronic properties. Its fluorinated structure can impart unique characteristics to polymers and coatings, improving their thermal stability and chemical resistance .

Case Studies

Research focused on synthesizing a series of selective hnNOS inhibitors based on the difluorobenzene structure revealed that compounds derived from this compound exhibited promising inhibitory activity with IC50 values in the nanomolar range . This highlights its potential as a lead compound for neurological drug development.

CompoundIC50 (nM)Selectivity
Compound A46High
Compound B23Excellent

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene in chemical reactions involves the interaction of its bromine and fluorine substituents with various reagents. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the bromine atom towards nucleophiles, facilitating substitution reactions. Additionally, the presence of multiple halogen atoms can influence the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Bromine at position 1 is a common feature, but additional fluorine substituents (e.g., in 1-Bromo-2,5-difluorobenzene) reduce steric hindrance, favoring coupling reactions .
  • Applications : Fluorinated analogs like the trifluorobenzene derivative in are prioritized in materials science for their thermal stability and hydrophobicity, whereas chloromethyl-substituted variants (e.g., ) are intermediates for further functionalization.

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .
  • Thermal Stability : Fluorine substitution generally improves thermal stability. For instance, 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene exhibits a melting point >150°C due to multiple fluorine atoms.

Pharmacological Relevance

For example, fluorine’s role in improving metabolic stability and binding affinity (e.g., in kinase inhibitors) is well-documented . Compounds like 1-Bromo-4,5-difluoro-2-methylbenzene are precursors to fluorinated ligands used in targeted therapies.

Biological Activity

1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene is an aromatic compound notable for its unique structure, which includes a bromine atom and multiple fluorine substituents. Its molecular formula is C7_7H3_3BrF4_4. The presence of fluorine in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry and other fields.

The compound features a difluoromethyl group at the 4-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This configuration imparts distinct electronic properties that can influence its reactivity and biological interactions.

Property Value
Molecular FormulaC7_7H3_3BrF4_4
SMILESC1=C(C(=CC(=C1F)Br)F)C(F)F
Boiling PointNot specified
Melting PointNot specified

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, several studies suggest that fluorinated compounds often exhibit interesting pharmacological properties. The presence of fluorine can enhance metabolic stability and bioavailability, making such compounds promising candidates in drug development .

Potential Applications

This compound may serve as a precursor for developing biologically active molecules. Its unique structure could facilitate the synthesis of new pharmaceuticals with improved properties. Compounds containing fluorine have been shown to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

  • Antibacterial Potential : Research indicates that derivatives of fluorinated benzene compounds can act as intermediates in the synthesis of quinolone-based antibacterial agents. The structural similarities between these compounds suggest that this compound may also possess antibacterial activity or serve as a valuable intermediate in related syntheses .
  • Fluorinated Compounds in Drug Development : A review of organofluorine chemistry highlights the role of fluorinated compounds in enhancing drug efficacy and safety profiles. The unique electronic properties imparted by fluorine atoms can improve binding affinities to biological targets, potentially leading to more effective therapeutic agents .
  • Mechanistic Studies : Studies on similar fluorinated compounds have demonstrated that they can influence enzyme activity through specific interactions with active sites. This suggests that this compound might also exhibit such interactions, warranting further investigation into its biochemical mechanisms .

Q & A

Basic Research Questions

What are the standard synthetic routes for 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene, and how do reaction conditions influence regioselectivity?

Answer:
The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogen-exchange reactions. Key steps include:

  • Bromination: Use brominating agents (e.g., Br₂ with FeBr₃ or NBS) on a pre-fluorinated benzene derivative. Directing groups (e.g., -CF₃) enhance regioselectivity for the para position .
  • Difluoromethylation: Introduce the -CF₂H group via cross-coupling (e.g., Pd-catalyzed reactions) or radical-mediated pathways .

Critical factors:

  • Temperature control (0–25°C) minimizes polybromination.
  • Solvent polarity (e.g., DCM vs. DMF) affects reaction rates and by-product formation.

What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

Answer:
Primary methods:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Identifies fluorine environments (δ -110 to -125 ppm for aromatic F; -80 to -90 ppm for -CF₂H) .
    • ¹H NMR: Distinguishes protons adjacent to electron-withdrawing groups (e.g., -Br, -CF₂H).
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

Resolving discrepancies:

  • Cross-validate with computational chemistry (e.g., DFT calculations for NMR shifts) .
  • Compare retention times in HPLC/GC with authentic standards .

What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
  • Storage: Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent decomposition .
  • Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

How can competing reaction pathways (e.g., isomer formation) be minimized during synthesis?

Answer:

  • By-product analysis: Monitor intermediates via LC-MS to detect isomers (e.g., ortho-brominated products) .
  • Optimization strategies:
    • Use sterically hindered catalysts (e.g., Pd(PPh₃)₄) to favor para substitution .
    • Adjust stoichiometry (Br₂:substrate ratio ≤1:1) to limit over-bromination .

Case study: In a 2021 study, sodium bromate in 80% H₂SO₄ reduced isomer formation by 30% compared to Br₂/FeBr₃ .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Simulate transition states for Suzuki-Miyaura couplings to optimize ligand choice (e.g., SPhos vs. XPhos) .
  • Machine learning: Train models on existing reaction databases (e.g., Reaxys) to predict yields under varying conditions 12.
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Example: A 2025 study used DFT to confirm that the -CF₂H group reduces electron density at the bromine site, slowing oxidative addition in Pd-catalyzed reactions .

How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Answer:

  • Root-cause analysis:
    • Verify purity via elemental analysis or DSC .
    • Assess solvent history (e.g., residual DMSO alters melting points) .
  • Standardization: Replicate measurements using IUPAC-recommended protocols (e.g., capillary melting point apparatus) .

Data example: A 2022 study found discrepancies in solubility (DMSO vs. THF) due to trace moisture in solvents .

Methodological Tables

Table 1. Comparison of Brominating Agents

AgentYield (%)By-products (%)ConditionsReference
Br₂/FeBr₃6515 (ortho isomer)0°C, DCM
NBS728RT, AcOH
NaBrO₃/H₂SO₄85540°C, H₂O

Table 2. ¹⁹F NMR Chemical Shifts

Substituentδ (ppm)MultiplicityReference
-F (C-2)-118.2Doublet
-F (C-5)-123.7Singlet
-CF₂H-85.4Triplet

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